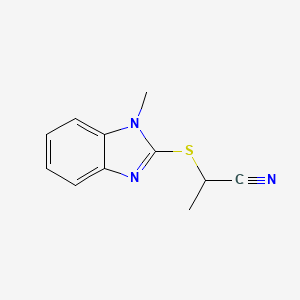
N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide (ABPC) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ABPC is a derivative of pyrrole, which is a heterocyclic aromatic organic compound.
作用机制
The mechanism of action of N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide is not fully understood. However, studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as catalase and superoxide dismutase.
实验室实验的优点和局限性
One of the major advantages of using N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide in lab experiments is its low toxicity. This compound has been found to have low toxicity towards normal cells and tissues. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for research on N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide. One of the areas of research is the development of new drugs based on this compound for the treatment of cancer, bacterial and fungal infections. Another area of research is the investigation of the mechanism of action of this compound and its effects on various biochemical and physiological processes. Additionally, research can be conducted on the optimization of the synthesis method of this compound to improve its yield and purity.
Conclusion
In conclusion, N-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide (this compound) is a chemical compound that has potential applications in various scientific research fields. This compound can be synthesized through a simple and efficient method and has been found to exhibit potent antitumor, antibacterial, and antifungal properties. The mechanism of action of this compound is not fully understood, but it has been found to induce apoptosis in cancer cells and disrupt the cell membranes of bacteria and fungi. This compound has various biochemical and physiological effects and has low toxicity towards normal cells and tissues. Future research can be conducted on the development of new drugs based on this compound, investigation of its mechanism of action, and optimization of its synthesis method.
合成方法
N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide can be synthesized through a simple and efficient method. The synthesis process involves the reaction of 4-bromo-1H-pyrrole-2-carbohydrazide with acetic anhydride in the presence of a catalyst. The resulting product is N-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide. The purity of the synthesized product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
科学研究应用
N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide has been widely studied for its potential applications in various scientific research fields. One of the major applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been found to have antibacterial and antifungal properties. This compound has been used as a lead compound for the development of new drugs for the treatment of cancer, bacterial and fungal infections.
属性
IUPAC Name |
N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-4(12)10-11-7(13)6-2-5(8)3-9-6/h2-3,9H,1H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTNCPMOOJGHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC(=CN1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B7454644.png)

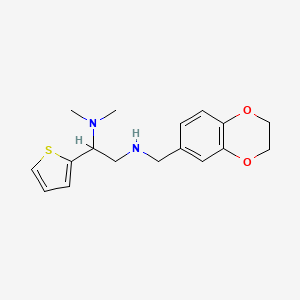
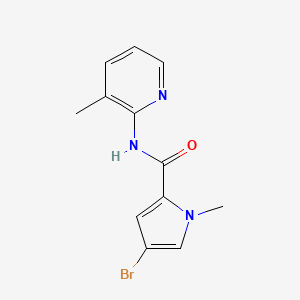
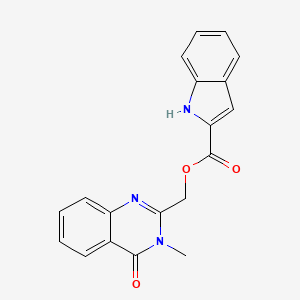
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B7454659.png)

![2-[[(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7454672.png)
![N-cyclohexyl-N-methyl-6-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]pyridine-3-sulfonamide](/img/structure/B7454674.png)
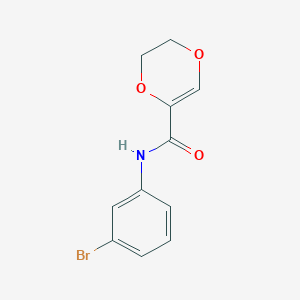
![2,3-Dihydroindol-1-yl-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanone](/img/structure/B7454684.png)
![3'-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7454686.png)
![[1-[2-(cyclohexen-1-yl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7454694.png)
